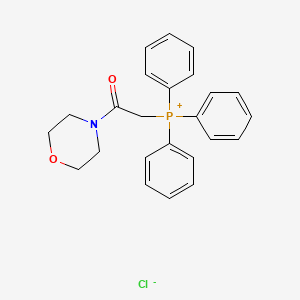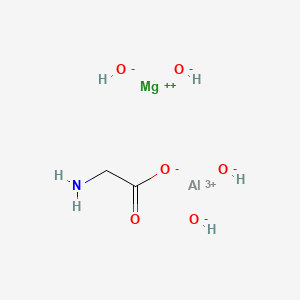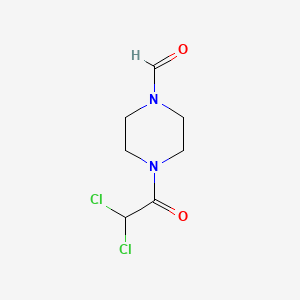
4-(Dichloroacetyl)-1-piperazinecarboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(dichloroacetyl)piperazine-1-carbaldehyde is a member of the class of piperazines that is piperazine in which one of the nitrogens is substituted with a formyl group, while the other is substituted with a dichloroacetyl group. An antispermatogenic agent. It has a role as an antispermatogenic agent. It is a member of piperazines, a member of formamides, a tertiary carboxamide and an organochlorine compound.
Applications De Recherche Scientifique
Kinetic Behavior Studies : This compound has been involved in the study of kinetic behavior, particularly in reactions like reversible deprotonation and nucleophilic additions, contributing to the understanding of resonance effects and transition-state imbalances in certain anions (Bernasconi & Stronach, 1990).
Synthesis and Characterization : It's used in the synthesis of novel compounds, such as the series of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, which have been studied for their antidepressant and antianxiety activities (Kumar et al., 2017).
Antimicrobial Activities : Research has also focused on the synthesis of new derivatives involving piperazine, examining their antimicrobial activities. This includes the creation of triazole derivatives and their efficacy against various microorganisms (Bektaş et al., 2007).
Neurodegenerative Disease Research : Piperazine derivatives have been investigated for their potential in inhibiting human acetylcholinesterase, an enzyme linked to Alzheimer's disease. This research contributes to the understanding of Alzheimer's and potential therapeutic approaches (Varadaraju et al., 2013).
Synthetic Methodology Development : It's involved in developing new synthetic methodologies, like the visible-light-driven synthesis of 2-substituted piperazines, demonstrating advances in medicinal chemistry and organic synthesis (Gueret et al., 2020).
Cancer Research : Some research has focused on synthesizing compounds with this chemical and evaluating their anti-proliferative properties on cancer cells, contributing to potential cancer treatments (Ahagh et al., 2019).
Propriétés
Numéro CAS |
77368-16-2 |
|---|---|
Nom du produit |
4-(Dichloroacetyl)-1-piperazinecarboxaldehyde |
Formule moléculaire |
C7H10Cl2N2O2 |
Poids moléculaire |
225.07 g/mol |
Nom IUPAC |
4-(2,2-dichloroacetyl)piperazine-1-carbaldehyde |
InChI |
InChI=1S/C7H10Cl2N2O2/c8-6(9)7(13)11-3-1-10(5-12)2-4-11/h5-6H,1-4H2 |
Clé InChI |
RZVIXHNWFHNVDI-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C=O)C(=O)C(Cl)Cl |
SMILES canonique |
C1CN(CCN1C=O)C(=O)C(Cl)Cl |
Autres numéros CAS |
77368-16-2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



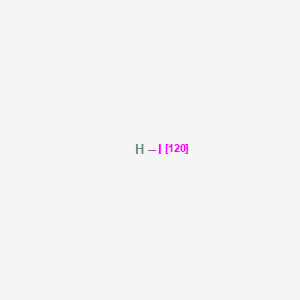
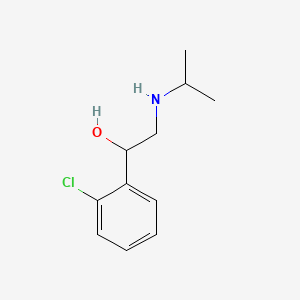

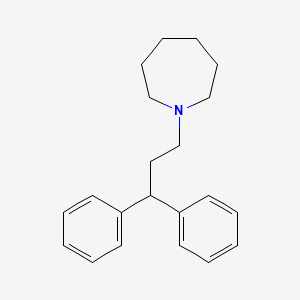
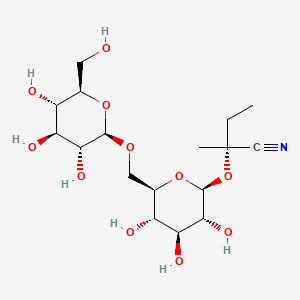
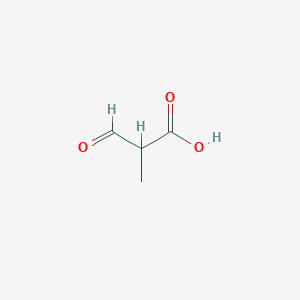
![4-Iodobenzo[b]thiophene-2-carboxamidine](/img/structure/B1201917.png)
![N-[5-hydroxy-5-[7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-2,4,6-trimethyldeca-2,4-dienamide](/img/structure/B1201920.png)
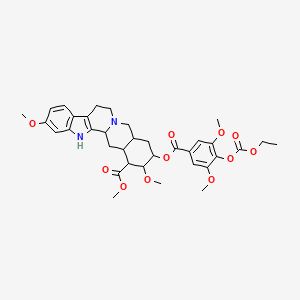
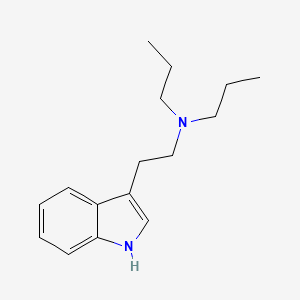
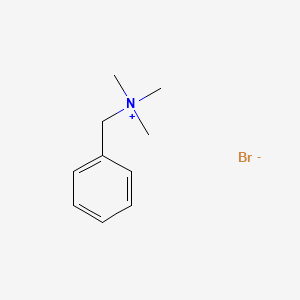
![(5R)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-trione](/img/structure/B1201925.png)
